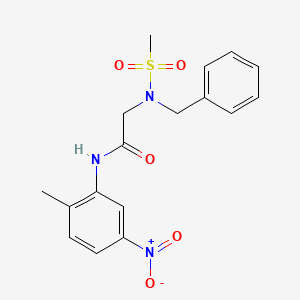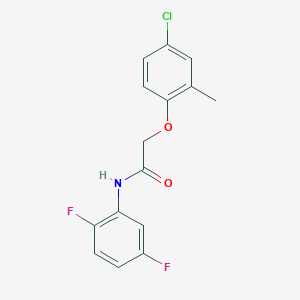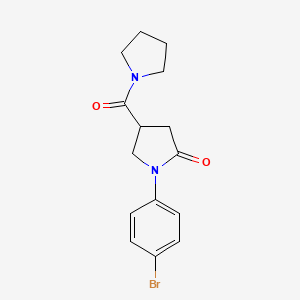
ethyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate
Übersicht
Beschreibung
Ethyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 226.07759887 g/mol and the complexity rating of the compound is 238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimitotic Agents and Antineoplastic Activities
The synthesis and evaluation of derivatives related to ethyl 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamate have shown applications in the development of antimitotic agents, highlighting their potential as antineoplastic (anti-cancer) agents. For example, the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and related compounds demonstrated inhibition of cell proliferation and mitotic arrest in lymphoid leukemia L1210 cells at micromolar concentrations, suggesting their utility in cancer research and potential therapeutic applications (Carroll Temple, 1990).
Antifilarial and Antineoplastic Agents
Another study synthesized alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, demonstrating significant growth inhibition in L1210 cells and notable in vivo antifilarial activity. These findings underline the potential of this compound derivatives in developing treatments for both cancer and parasitic infections (S. Ram et al., 1992).
Molecular Synthesis Techniques
Research into the synthesis techniques of compounds related to this compound has also been reported, offering insights into the development of new synthetic methods that can be applied across various fields of chemical research. For example, the synthesis of 4(3H)-quinazolinones from derivatives showcases the adaptability and utility of such compounds in the synthesis of potentially bioactive molecules (W. Dean & E. P. Papadopoulos, 1982).
Electrophilic and Photochemical Properties
The study of electrophilic and photochemical properties of derivatives related to this compound contributes to a broader understanding of their potential applications in material science, particularly in the development of new materials with specific optical properties. Research into the electrochemical and electrochromic properties of polymers synthesized from such derivatives highlights their potential applications in advanced materials and electronics (Bin Hu et al., 2013).
Eigenschaften
IUPAC Name |
ethyl N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-2-14-10(13)12-9-11-7-5-3-4-6-8(7)15-9/h2-6H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVRVHLVKZWQRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101164571 | |
| Record name | Carbamic acid, (4,5,6,7-tetrahydro-2-benzothiazolyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22455-52-3 | |
| Record name | Carbamic acid, (4,5,6,7-tetrahydro-2-benzothiazolyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22455-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (4,5,6,7-tetrahydro-2-benzothiazolyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4616618.png)
![methyl 3-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4616620.png)

![2-propionyl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4616628.png)
![3-methyl-N-(4-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4616641.png)
![N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4616652.png)

![7-chloro-4-[(4-isopropyl-1-piperazinyl)carbonyl]-8-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4616654.png)
![2-(2-naphthyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B4616674.png)


![N-(3-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4616681.png)

![4-[3-(allyloxy)-4-methoxybenzylidene]-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4616693.png)
